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8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions on the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the modulation of biological pathways and exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but with the fluorine atom at the 7th position.
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Fluorine atom at the 6th position.
Uniqueness
8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Biological Activity
8-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This class of compounds has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom at the 8th position and three methyl groups at the 2nd and 4th positions significantly influences its chemical properties and biological interactions.
The molecular formula of this compound is C12H16FN with a molecular weight of 193.26 g/mol. Its structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C12H16FN |
Molecular Weight | 193.26 g/mol |
IUPAC Name | 8-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI | InChI=1S/C12H16FN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds or electrostatic interactions. This modulation can lead to significant effects on various biological pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The compound's ability to modulate signaling pathways associated with cell survival and death is under exploration.
Neuroprotective Effects : Some research indicates potential neuroprotective properties which could be beneficial in treating neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Study on Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics used in clinical settings .
- Investigation of Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of various cancer cell lines including breast and lung cancer cells. The IC50 values indicated a potent effect compared to established chemotherapeutics .
- Neuroprotective Research : Research conducted on neuroblastoma cells revealed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
Compound | Position of Fluorine | Biological Activity Summary |
---|---|---|
7-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 7th | Moderate antibacterial activity |
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 6th | Limited anticancer activity |
This compound | 8th | Significant antimicrobial and anticancer effects |
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
8-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H16FN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 |
InChI Key |
UGICCQSDNDFAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2F)(C)C |
Origin of Product |
United States |
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